N,N-diethyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5OS/c1-3-22(4-2)15(24)10-25-17-14-9-21-23(16(14)19-11-20-17)13-7-5-12(18)6-8-13/h5-9,11H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPXCOQVYVLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the desired pyrazolo[3,4-d]pyrimidine core.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrazolo[3,4-d]pyrimidine core with a suitable thiol reagent, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the reaction of the intermediate with diethylamine and chloroacetyl chloride to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or ultrasonic-assisted synthesis to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N,N-diethyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanylacetamide moiety can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances electrophilicity at the pyrimidine core compared to unsubstituted phenyl derivatives .
- Sulfur Linkage : The sulfanyl group at position 4 is conserved across analogues, critical for π-stacking interactions in kinase binding pockets .
Critical Analysis of Structural Divergence
- Advantages of Target Compound :
- The 4-fluorophenyl group provides metabolic resistance to oxidative degradation compared to chlorophenyl or methoxyphenyl groups .
- Diethylacetamide likely enhances lipophilicity (clogP ~3.2*), favoring blood-brain barrier penetration relative to polar derivatives like N-(4-sulfamoylphenyl)acetamide .
- Limitations :
*Predicted using ChemDraw.
Biological Activity
N,N-diethyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant research findings.
Structure and Properties
The chemical structure of this compound includes a diethyl acetamide moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its role in inhibiting various kinases and exhibiting antitumor activity. The presence of the 4-fluorophenyl group enhances its biological activity by potentially improving binding affinity to target proteins.
In Vitro Studies
Recent studies have demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. For instance:
- Cell Line Testing : The compound was tested against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). It exhibited an IC50 value of 2.24 µM against A549 cells, outperforming doxorubicin (IC50 = 9.20 µM), indicating strong antiproliferative effects .
- Apoptosis Induction : Flow cytometric analysis revealed that treatment with this compound significantly induced apoptosis in A549 cells at low micromolar concentrations. The percentage of apoptotic cells increased from 5.1% in the control group to between 25.1% and 41.0% with treatment .
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival:
- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. In vitro assays showed that derivatives similar to this compound could inhibit EGFR with IC50 values as low as 0.016 µM against wild-type EGFR .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S and G2/M phases, further contributing to its anticancer efficacy .
Table 1: Summary of Biological Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 2.24 | EGFR Inhibition |
| Doxorubicin | A549 | 9.20 | Chemotherapy Agent |
| Compound 12b | A549 | 8.21 | EGFR Inhibitor |
Case Study: Apoptosis Induction in Lung Cancer Cells
A study focused on the effects of this compound on A549 cells demonstrated:
Q & A
Q. What are the key synthetic pathways for this compound, and what critical reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with the pyrazolo[3,4-d]pyrimidine core. A common approach includes:
- Step 1 : Alkylation of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol with α-chloroacetamide derivatives under basic conditions (e.g., sodium hydride in DMF at 0–5°C) to introduce the sulfanylacetamide moiety .
- Step 2 : N,N-diethyl substitution via nucleophilic displacement or coupling reactions. Reaction efficiency depends on solvent polarity (e.g., DMSO enhances solubility) and temperature control (60–80°C) to avoid side reactions .
- Critical Conditions : Use of anhydrous solvents, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC to ensure intermediate purity (>95%) .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NaH, DMF, 0–5°C | 65–75 | |
| 2 | DMSO, K₂CO₃, 70°C | 50–60 |
Q. How is the structural integrity of this compound verified post-synthesis?
Post-synthetic characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; sulfanyl group at δ 3.8–4.2 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., S–C bond ~1.78 Å; pyrazolo-pyrimidine dihedral angles <10° deviation) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 463.0726 for [M+H]⁺) .
Q. What solvent systems are optimal for purification via column chromatography?
Gradient elution with ethyl acetate/hexane (3:7 to 1:1) separates polar intermediates. For final purification, dichloromethane/methanol (95:5) minimizes decomposition of the sulfanyl group .
Advanced Research Questions
Q. What strategies resolve crystallographic data contradictions during structural refinement?
Contradictions in electron density maps (e.g., disordered fluorophenyl rings) are addressed using:
- SHELXL Software : Constraints (e.g., AFIX 66 for planar groups) and anisotropic displacement parameters (ADPs) refine disorder models .
- Twinned Data Handling : HKLF 5 format in SHELXL refines twin laws for non-merohedral twinning .
- Validation Tools : PLATON checks for missed symmetry (e.g., pseudo-centering) .
Q. How does the fluorophenyl substituent influence bioactivity in structure-activity relationship (SAR) studies?
The 4-fluorophenyl group enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Target Affinity : Fluorine’s electronegativity stabilizes π-π stacking with kinase active sites (e.g., IC₅₀ = 12 nM vs. 45 nM for chlorophenyl analogs) .
Table 2 : Substituent Effects on Bioactivity
| Substituent | Target IC₅₀ (nM) | LogP | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 12 | 3.2 | |
| 4-Chlorophenyl | 45 | 3.7 |
Q. What in vitro assays are recommended to evaluate kinase inhibition potential?
- Enzyme-Linked Immunosorbent Assay (ELISA) : Measures ATP competition at 10–100 µM compound concentrations .
- Cellular Proliferation Assays : Use MTT/XTT in cancer cell lines (e.g., HCT-116) with EC₅₀ calculations .
- Kinase Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., CDK2, EGFR) to identify off-target effects .
Q. How do computational methods predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulates ligand-receptor interactions (e.g., pyrazolo-pyrimidine core occupying ATP-binding pocket) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What analytical challenges arise in quantifying metabolic stability?
- LC-MS/MS Sensitivity : Detect low-abundance metabolites (e.g., sulfoxide derivatives) with LOQ <1 ng/mL .
- Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; monitor CYP3A4/2D6 involvement .
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
- Pharmacokinetic Profiling : Measure plasma protein binding (>90% reduces free drug availability) .
- Metabolite Identification : Use HRMS to detect inactive/degraded products in serum .
Q. What strategies optimize solubility for in vivo administration?
- Co-Solvent Systems : 10% DMSO + 40% PEG-400 in saline reduces precipitation .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
